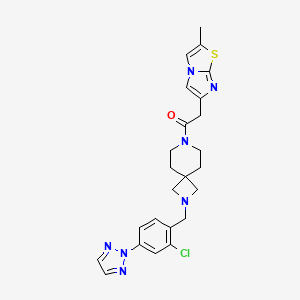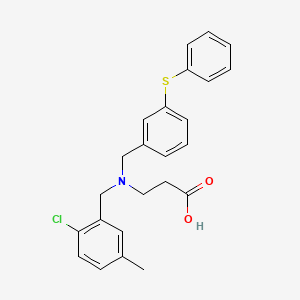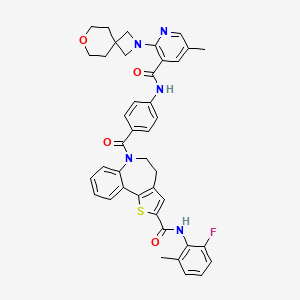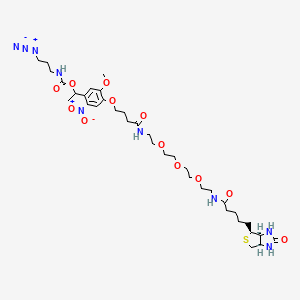
PF-04628935
Übersicht
Beschreibung
PF 04628935 is a potent antagonist and inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has an IC50 value of 4.6 nM, indicating its high potency. Ghrelin and its receptor are involved in the regulation of food intake and long-term energy homeostasis, making PF 04628935 of interest for research into obesity and other metabolic disorders .
Wissenschaftliche Forschungsanwendungen
PF 04628935 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.
Biology: Investigated for its effects on food intake, energy homeostasis, and metabolic disorders.
Medicine: Potential therapeutic applications in the treatment of obesity, anxiety, and stress-related disorders.
Industry: Used in the development of new drugs targeting the ghrelin receptor .
Wirkmechanismus
PF 04628935 exerts its effects by binding to the ghrelin receptor (GHS-R1a) and acting as an antagonist and inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is a hormone that stimulates appetite and promotes fat storage, so inhibiting its receptor can help regulate food intake and energy balance. The compound’s ability to penetrate the brain makes it particularly useful for studying central nervous system effects .
Biochemische Analyse
Biochemical Properties
PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF 04628935 is synthesized through a series of chemical reactions involving the formation of a spirocyclic piperidine-azetidine structure. The synthetic route typically involves the following steps:
Formation of the spirocyclic core: This involves the reaction of a piperidine derivative with an azetidine derivative under specific conditions to form the spirocyclic core.
Functionalization: The spirocyclic core is then functionalized with various substituents, including a chloro-phenyl group and a triazole ring.
Final assembly: The final step involves the coupling of the functionalized spirocyclic core with an imidazo-thiazolyl-ethanone derivative to form PF 04628935
Industrial Production Methods
Industrial production of PF 04628935 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
PF 04628935 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chloro-phenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
PF 04628935 can be compared with other ghrelin receptor antagonists and inverse agonists, such as:
PF-04671536: Another potent ghrelin receptor antagonist with similar properties.
PF-06767832: A ghrelin receptor antagonist with different pharmacokinetic properties.
PF-06260414: A compound with a different chemical structure but similar biological activity .
PF 04628935 is unique due to its high potency, oral bioavailability, and ability to penetrate the brain, making it a valuable tool for research into metabolic disorders and central nervous system effects .
Eigenschaften
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
